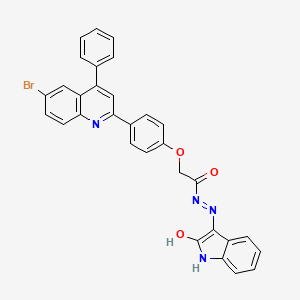
(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C31H21BrN4O3 and its molecular weight is 577.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Anti-inflammatory and Analgesic Activities
The compound has been incorporated into the synthesis of various derivatives, primarily for their potential anti-inflammatory and analgesic properties. For instance, a series of substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, including this compound, were synthesized and found to exhibit notable anti-inflammatory and analgesic activities. The compounds were compared with phenylbutazone, a standard drug, indicating the promising potential of these derivatives in pharmacological applications (Bhati, 2013), (Kumar, Lal, & Rani, 2014).
Antimicrobial Applications
The compound has also been a part of studies focusing on the synthesis of derivatives with antimicrobial properties. A synthesis process involving this compound led to the creation of derivatives with significant inhibition of bacterial and fungal growth, showcasing its potential as a core structure in developing antimicrobial agents (Ahmed et al., 2006).
Cancer Research and Cytotoxicity
In cancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including colon, prostate, and lung cancer cells. Some compounds have demonstrated significant cytotoxicity and the ability to activate caspase-3 activity, indicating potential applications in cancer treatment (Huan et al., 2020), (Šermukšnytė et al., 2022).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, such as those containing 1,3,4-oxadiazole, 1,3-dioxoisoindole, 1,2,4-triazole, and 1,3,4-thiadiazole rings. These compounds have potential applications in various fields of chemistry and pharmacology (Aleksanyan & Hambardzumyan, 2020).
Propiedades
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21BrN4O3/c32-21-12-15-27-25(16-21)24(19-6-2-1-3-7-19)17-28(33-27)20-10-13-22(14-11-20)39-18-29(37)35-36-30-23-8-4-5-9-26(23)34-31(30)38/h1-17,34,38H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHCNLZGRIOCCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)N=NC5=C(NC6=CC=CC=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
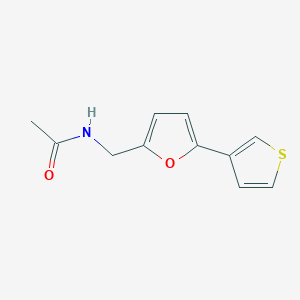
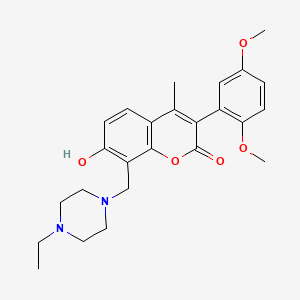
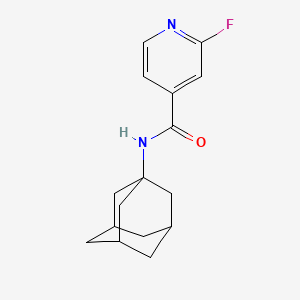
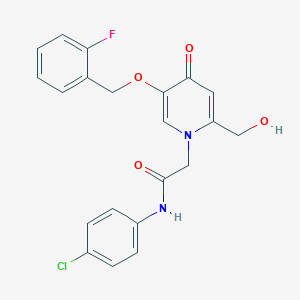
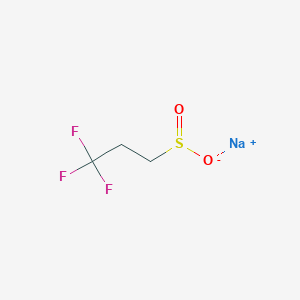
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
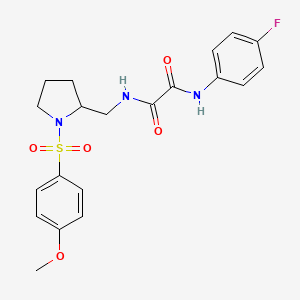
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)
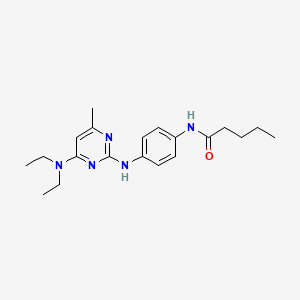
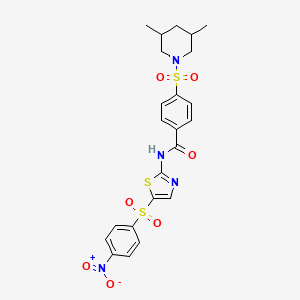
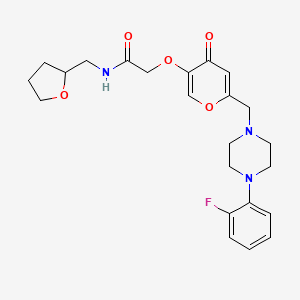
![1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
